molecular formula C6H3F3N2S B6227954 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile CAS No. 2110348-52-0

2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile

Cat. No. B6227954
CAS RN: 2110348-52-0
M. Wt: 192.2
InChI Key:
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Description

2-Amino-5-(trifluoromethyl)thiophene-3-carbonitrile, also known as ATC, is an organic compound with a unique structure that has been studied for its potential applications in various scientific fields. ATC has been found to be a promising material for use in laboratory experiments due to its unique properties, which include its relatively low toxicity, its high solubility in water and other solvents, and its stability in a wide range of temperatures. ATC has also been found to have a variety of applications in the fields of biochemistry and physiology, and has been studied for its potential use in drug development.

Scientific Research Applications

2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile has been found to have a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including polymers, polysaccharides, and peptides. This compound has also been used as a catalyst in the synthesis of pharmaceuticals, and as a building block for the synthesis of nanomaterials. This compound has been studied for its potential use in the development of new drugs, and for its potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile is not yet fully understood. However, it is believed that this compound acts as a pro-drug, meaning that it is converted into a more active form once it is absorbed into the body. This active form then interacts with certain proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases. This compound has also been found to have a variety of effects on the central nervous system, including an anxiolytic effect and an anti-depressant effect.

Advantages and Limitations for Lab Experiments

2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile has a number of advantages for use in laboratory experiments. It is relatively non-toxic, has high solubility in water and other solvents, and is stable in a wide range of temperatures. This compound is also relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. It is not as stable as some other compounds, and its reactivity can vary depending on the conditions of the experiment. Additionally, this compound has a relatively short shelf-life and must be stored properly in order to maintain its effectiveness.

Future Directions

There are a number of potential future directions for research involving 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile. It could be used to develop new drugs for the treatment of various diseases, or to develop new materials for use in nanotechnology. Additionally, this compound could be used to study the biochemical and physiological mechanisms underlying various diseases, and to develop new methods for diagnosing and treating these diseases. Finally, this compound could be used to study the effects of environmental pollutants on human health, and to develop new methods for reducing exposure to these pollutants.

Synthesis Methods

2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-amino-5-trifluoromethylthiophene with carbonitrile in the presence of an acid catalyst such as sulfuric acid. This reaction yields a compound with the molecular formula C6H3F3N3S, which is then purified and isolated using standard laboratory techniques.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile involves the reaction of 2-amino-5-(trifluoromethyl)thiophene with cyanogen bromide in the presence of a base.", "Starting Materials": [ "2-amino-5-(trifluoromethyl)thiophene", "cyanogen bromide", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 2-amino-5-(trifluoromethyl)thiophene in a suitable solvent (e.g. ethanol)", "Add a base (e.g. sodium hydroxide) to the solution to adjust the pH to basic conditions", "Add cyanogen bromide to the solution and stir the mixture at room temperature for several hours", "Filter the resulting precipitate and wash it with a suitable solvent (e.g. water)", "Dry the product under vacuum to obtain 2-amino-5-(trifluoromethyl)thiophene-3-carbonitrile" ] }

CAS RN

2110348-52-0

Molecular Formula

C6H3F3N2S

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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